1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)-
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Overview
Description
1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- is a complex heterocyclic compound that features both imidazole and furan rings. The presence of a nitrophenylsulfonyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diketones with ammonium acetate under microwave-assisted conditions . Another approach includes the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods: Industrial production often employs solvent-free conditions to enhance yield and reduce waste. For instance, a one-pot synthesis involving a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions has been reported to produce high yields of substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using agents like HBr and DMSO.
Reduction: Reduction of the nitro group to an amine using hydrogenation or other reducing agents.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of corresponding imidazole derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted imidazole compounds.
Scientific Research Applications
1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- involves its interaction with specific molecular targets. The nitrophenylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
1H-Imidazole, 4,5-dihydro-2-phenyl-: Lacks the nitrophenylsulfonyl group, resulting in different chemical properties.
1H-Imidazole, 4,5-dihydro-2-furanyl-: Similar structure but without the nitrophenylsulfonyl group.
Uniqueness: The presence of the nitrophenylsulfonyl group in 1H-Imidazole, 4,5-dihydro-2-((5-(4-nitrophenyl)sulfonyl)-2-furanyl)- imparts unique chemical and biological properties, making it more reactive and potentially more effective in various applications compared to its simpler analogs .
Properties
CAS No. |
75745-83-4 |
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Molecular Formula |
C13H11N3O5S |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
2-[5-(4-nitrophenyl)sulfonylfuran-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H11N3O5S/c17-16(18)9-1-3-10(4-2-9)22(19,20)12-6-5-11(21-12)13-14-7-8-15-13/h1-6H,7-8H2,(H,14,15) |
InChI Key |
GIRHYUQGZIBEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(O2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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